3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
Description
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group. The 4-methylphenyl substituent at position 1 of the dihydropyridazinone core enhances steric and electronic properties. This compound’s structural complexity and functional groups (methoxy, methyl, and heterocyclic rings) make it a candidate for pharmaceutical or materials science applications, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-4-7-15(8-5-13)25-11-10-16(26)19(23-25)21-22-20(24-29-21)14-6-9-17(27-2)18(12-14)28-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNNABUCIVOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable hydrazide with an appropriate nitrile oxide. The dihydropyridazinone core can be synthesized via a condensation reaction between a hydrazine derivative and a diketone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with cellular signaling pathways or modulate enzyme activity.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The oxadiazole ring is substituted with a 2,3-dimethoxyphenyl group instead of 3,4-dimethoxyphenyl .
- Stereochemical Impact : The para-methoxy group in the target compound could improve planarity and π-π stacking interactions in biological systems.
Phthalazinone Derivative: 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
Key Differences :
- Core Structure: The phthalazinone core replaces the dihydropyridazinone, introducing an additional fused benzene ring .
- Substituents : A single 4-methoxyphenyl group is attached to the oxadiazole, lacking the 3,4-dimethoxy and 4-methylphenyl groups of the target compound.
- Molecular Weight: The phthalazinone derivative has a lower molecular weight (396.41 g/mol) compared to the target compound’s estimated 402.40 g/mol .
Pyrazoline Derivatives: 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines
Key Differences :
- Core Structure: Pyrazoline (a five-membered ring with two adjacent nitrogens) replaces the dihydropyridazinone-oxadiazole system .
- Functional Groups : Alkoxy groups (e.g., methoxy, ethoxy) at the para position of the phenyl ring contrast with the meta/para-dimethoxy configuration in the target compound.
- Physical Properties : Pyrazoline derivatives exhibit lower melting points (102–124°C) compared to the likely higher thermal stability of the target compound due to its fused heterocyclic system .
Structural and Physicochemical Comparison Table
*Estimated based on structural analysis.
Impact of Structural Variations
- Substituent Effects : The 3,4-dimethoxy and 4-methyl groups may improve lipophilicity and membrane permeability compared to analogs with single methoxy or alkyl chains .
- Synthetic Complexity : The target compound’s fused heterocycles may require multi-step synthesis, contrasting with simpler cyclization routes for pyrazolines .
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that incorporates an oxadiazole ring and a dihydropyridazin moiety. Its structural complexity suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.41 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances its potential biological reactivity and solubility. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Oxadiazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Several studies indicate that oxadiazole-containing compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
The mechanisms through which this compound exerts its effects are still under investigation. However, initial studies suggest the following potential pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Interaction with Receptors : Binding studies indicate potential interactions with various cellular receptors that mediate signaling pathways related to cancer and inflammation.
- Induction of Apoptosis : Preliminary data suggest that the compound may induce programmed cell death in cancer cells.
Anticancer Studies
A study investigating the anticancer potential of similar oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| Similar Oxadiazole Derivative | MCF7 (Breast) | 15.0 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Studies
Research has shown that derivatives containing oxadiazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Similar Oxadiazole Derivative | Escherichia coli | 64 |
These results highlight the potential of this compound in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
